molecular formula C23H23NO6 B2765148 4'-[(benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-4-carboxamide CAS No. 1030096-05-9

4'-[(benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-4-carboxamide

Cat. No. B2765148
CAS RN: 1030096-05-9
M. Wt: 409.438
InChI Key: UASGPEIECATDCK-UHFFFAOYSA-N
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Description

The compound “4’-[(benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-4-carboxamide” is a complex organic molecule. It contains several functional groups including a benzylamino group, a sulfonyl group, a chlorobenzyl group, and a carboxamide group attached to a biphenyl core .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the biphenyl core suggests that the compound may have a planar structure. The benzylamino, sulfonyl, chlorobenzyl, and carboxamide groups would be attached to this core .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. For example, the benzylamino and sulfonyl groups might undergo nucleophilic substitution reactions . The chlorobenzyl group might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Anticancer Potential

  • Synthesis and evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have shown significant cytotoxic activity against human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF‐7 (breast cancer). These compounds displayed potent cytotoxic activity while showing low toxicity in normal human kidney HEK293 cells. The mechanism of their action involves inducing apoptosis and arresting the cell cycle at the G1 phase through upregulation of caspase-3 and caspase-7 proteins (Ravichandiran et al., 2019).

Antimicrobial Activity

  • New compounds designed with biologically active segments, including β-lactam, cyclic imide, and sulfonamido group, have shown high biological activity against bacteria and fungi. These compounds were synthesized through several steps, starting with the synthesis of bis[N-phenyl phthalamic acid] ketone, indicating their potential as antimicrobial agents (Fadel & Al-Azzawi, 2021).

Enzyme Inhibition

  • Novel acridine and bis acridine sulfonamides were synthesized and shown to be effective inhibitors of the metalloenzyme carbonic anhydrase (CA), particularly the cytosolic isoforms hCA I, II, and VII. These compounds exhibit inhibitory activities in the low nanomolar or subnanomolar ranges, highlighting their potential for therapeutic applications in conditions where CA activity modulation is beneficial (Ulus et al., 2013).

Synthesis and Characterization of Advanced Materials

  • Research on the synthesis and characterization of polyamides and poly(amide-imide)s derived from specific diamines has contributed to the development of materials with high thermal stability and good solubility in aprotic polar solvents. These polymers have potential applications in various high-performance materials due to their exceptional properties (Saxena et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards of this compound would depend on its physical and chemical properties. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a drug, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-23(2,3)30-20(25)14-29-22(27)19-13-24(15-9-11-16(28-4)12-10-15)21(26)18-8-6-5-7-17(18)19/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASGPEIECATDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-[(benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-4-carboxamide

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